2-methyloxirane-2-carboxylic Acid

Übersicht

Beschreibung

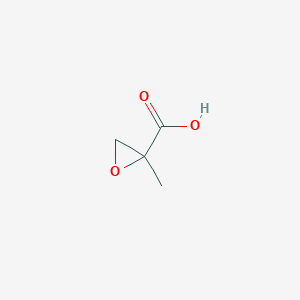

2-Methyloxirane-2-carboxylic acid, also known as 2-methyl-2-oxiranecarboxylic acid , is a chemical compound with the molecular formula C4H6O3 . It has a molecular weight of 102.09 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a key step in the synthesis of pharmaceutical and natural products . The reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis

This compound has a molecular weight of 102.09 . The compound is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Oxidation Studies

The oxidation of 2-methyloxirane has been a subject of research, particularly on zinc oxide (ZnO). In a study by Miyata, Hata, and Kubokawa (1977), 2-methyloxirane was adsorbed on ZnO to form alkoxide species, which was then dehydrogenated to form an enolate complex. This process resulted in the formation of formate and acetate ions upon oxidation (Miyata, Hata, & Kubokawa, 1977).

Polymerization Initiator

2-Methyloxirane is used in the anionic polymerization of oxiranes to produce polyethers. Koinuma, Naito, and Hirai (1982) demonstrated that potassium carboxylates and crown ethers can initiate this polymerization, leading to polyethers with acyloxy groups at the chain ends (Koinuma, Naito, & Hirai, 1982).

Epoxidation Processes

Campanella, Fontanini, and Baltanás (2008) investigated the epoxidation of soybean oil fatty acid methyl esters with performic acid, showing high yields and efficient processes. Their study highlights the role of 2-methyloxirane in achieving high oxirane numbers and selectivity in epoxidation reactions (Campanella, Fontanini, & Baltanás, 2008).

Enantioselective Hydrolysis

Fujino and Sugai (2008) explored the carbon-chain elongation of 2-methyloxirane derivatives for synthesizing enantiomerically pure esters. Their work contributes to the understanding of 2-methyloxirane's role in producing specific stereochemical configurations (Fujino & Sugai, 2008).

Vinylogous Mannich-type Reactions

Lautens, Tayama, and Nguyen (2004) used 2-methyl-2-vinyloxirane in vinylogous Mannich-type reactions, demonstrating its utility in synthesizing pipecolinic acid derivatives, highlighting its synthetic versatility (Lautens, Tayama, & Nguyen, 2004).

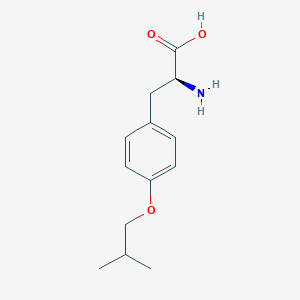

Synthesis of Hypoglycemic Agents

Eistetter and Wolf (1982) synthesized 2-(phenylalkyl)oxirane-2-carboxylic acids, demonstrating their significant blood glucose-lowering activities. This indicates the potential therapeutic applications of derivatives of 2-methyloxirane-2-carboxylic acid in treating conditions like diabetes (Eistetter & Wolf, 1982).

Safety and Hazards

The safety data sheet for 2-methyloxirane-2-carboxylic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

2-methyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUSVYSDPXJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)

![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)

![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)